molecular formula C8H11Br B13760380 6-Bromocycloocta-1,4-diene CAS No. 23359-89-9

6-Bromocycloocta-1,4-diene

Cat. No.: B13760380
CAS No.: 23359-89-9
M. Wt: 187.08 g/mol
InChI Key: MSHZKBVGVDPZII-UHFFFAOYSA-N
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Description

6-Bromocycloocta-1,4-diene is an organic compound with the molecular formula C₈H₁₁Br. It is a brominated derivative of cyclooctadiene, characterized by the presence of a bromine atom attached to the cyclooctadiene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromocycloocta-1,4-diene can be synthesized through the bromination of 1,5-cyclooctadiene. The reaction typically involves the addition of bromine (Br₂) to 1,5-cyclooctadiene in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

6-Bromocycloocta-1,4-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield 6-azidocycloocta-1,4-diene, while electrophilic addition with hydrogen bromide can produce 6,7-dibromocyclooctane .

Scientific Research Applications

6-Bromocycloocta-1,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromocycloocta-1,4-diene involves its reactivity with various chemical species. The bromine atom and the double bonds in the cyclooctadiene ring play a crucial role in its chemical behavior. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In addition reactions, the double bonds can react with electrophiles to form new bonds. The specific molecular targets and pathways involved depend on the nature of the reacting species and the conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromocycloocta-1,4-diene is unique due to the presence of both a bromine atom and conjugated double bonds in its structure. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including substitution, addition, oxidation, and reduction, sets it apart from other similar compounds .

Properties

CAS No.

23359-89-9

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

6-bromocycloocta-1,4-diene

InChI

InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,5,7-8H,3-4,6H2

InChI Key

MSHZKBVGVDPZII-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=CCC=C1)Br

Origin of Product

United States

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